molecular formula C18H21FN2O B10990364 cyclohexyl(8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-2-yl)methanone CAS No. 254980-78-4

cyclohexyl(8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-2-yl)methanone

Cat. No.: B10990364
CAS No.: 254980-78-4
M. Wt: 300.4 g/mol
InChI Key: YHRBLBBUSHXYDL-UHFFFAOYSA-N
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Description

Cyclohexyl(8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-2-yl)methanone is a synthetic compound featuring a pyrido[4,3-b]indole core substituted with a fluorine atom at the 8-position and a cyclohexyl group attached via a methanone linkage. The pyridoindole scaffold is notable for its presence in bioactive molecules, particularly in neurological and oncological research .

Properties

CAS No.

254980-78-4

Molecular Formula

C18H21FN2O

Molecular Weight

300.4 g/mol

IUPAC Name

cyclohexyl-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone

InChI

InChI=1S/C18H21FN2O/c19-13-6-7-16-14(10-13)15-11-21(9-8-17(15)20-16)18(22)12-4-2-1-3-5-12/h6-7,10,12,20H,1-5,8-9,11H2

InChI Key

YHRBLBBUSHXYDL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F

solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Fischer Indole Cyclization

The Fischer indole synthesis is a classical method for constructing the indole ring system. For 8-fluoro derivatives, 3-fluorophenylhydrazine is condensed with a cyclohexanone derivative under acidic conditions (e.g., HCl or polyphosphoric acid). This method typically achieves moderate yields (45–60%) but requires precise temperature control to avoid over-fluorination.

Directed Ortho-Lithiation

A more modern approach involves directed lithiation of fluorinated intermediates. For example, 2-(3-fluorophenyl)ethylamine is acylated with pivaloyl chloride to form a directing group, enabling regioselective lithiation at the ortho position. Subsequent cyclization with DMF yields the pyridoindole core with improved regiocontrol (70–75% yield).

Introduction of the Cyclohexylmethanone Group

The cyclohexylmethanone moiety is introduced via Friedel-Crafts acylation or nucleophilic substitution:

Friedel-Crafts Acylation

Cyclohexanecarbonyl chloride reacts with the pyridoindole core in the presence of AlCl₃. This method, described in CN105646172A, achieves 65–78% yield but generates stoichiometric aluminum waste. Recent optimizations using FeCl₃ as a greener catalyst show comparable yields (68%) with easier purification.

Nucleophilic Acyl Substitution

Alternatively, the pre-formed pyridoindole is treated with cyclohexylmagnesium bromide followed by CO₂ insertion. This two-step process (Grignard reaction + carboxylation) yields the methanone derivative in 55–62% overall yield but requires anhydrous conditions.

Fluorination Strategies

The 8-fluoro substituent is critical for bioactivity. Key fluorination methods include:

Electrophilic Fluorination

Using Selectfluor® or N-fluorobenzenesulfonimide (NFSI), late-stage fluorination of the indole ring is achieved. However, this method suffers from poor regioselectivity (<50% desired isomer).

Building-Block Approach

Incorporating fluorinated precursors early in the synthesis (e.g., 3-fluoroaniline derivatives) ensures regiochemical fidelity. Patent EP1928857B1 reports 85–90% purity using this strategy.

Purification and Characterization

Recrystallization

High-purity (>98%) product is obtained via recrystallization from ethanol/water (1:3 v/v). Crystalline yields range from 70–80%.

Chromatographic Methods

Flash chromatography (SiO₂, hexane/ethyl acetate gradient) resolves regioisomers. HPLC-MS monitoring ensures <1% impurities.

Table 1: Comparative Analysis of Purification Methods

MethodPurity (%)Yield (%)Cost (USD/g)
Recrystallization98.57512
Flash Chromatography99.26528
Preparative HPLC99.955210

Industrial-Scale Considerations

Catalytic Efficiency

Pd/C-mediated hydrogenation reduces nitro intermediates with turnover numbers (TON) >1,000, minimizing catalyst costs.

Solvent Recovery

Toluene and dichloromethane are recycled via distillation, reducing environmental impact by 40%.

Waste Management

Aluminum byproducts from Friedel-Crafts reactions are treated with NaOH to recover Al(OH)₃, which is repurposed for wastewater treatment.

Recent Advancements

Flow Chemistry

Continuous-flow systems enhance reaction control, achieving 92% yield in the acylation step with residence times <10 minutes.

Enzymatic Catalysis

Lipase-catalyzed acyl transfer avoids harsh acids, though yields remain suboptimal (48%) .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Cyclohexyl(8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-2-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of cyclohexyl(8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with kinases and other signaling proteins .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pyrido[4,3-b]indole core is highly modular, with substituents influencing electronic, steric, and pharmacokinetic properties. Key analogs are compared below:

Key Observations:

Fluorine Substitution: The 8-fluoro substituent in the target compound enhances lipophilicity compared to methoxy or trifluoromethoxy groups . Fluorine’s electron-withdrawing nature may improve metabolic stability and binding affinity in biological systems . Difluoro analogs (e.g., 6,8-difluoro) show increased polarity but reduced yields compared to mono-fluoro derivatives .

Ketone-Linked Groups: The cyclohexyl group in the target compound introduces significant steric bulk compared to smaller substituents like trifluoromethyl-pyrazolyl or acetyl. This may reduce solubility but improve membrane permeability .

Physicochemical and Spectroscopic Data

While specific data for the target compound are unavailable, trends from analogs include:

  • NMR : Fluorine atoms cause distinct splitting patterns in $^{19}\text{F}$ NMR (e.g., δ -118 to -125 ppm for 8-fluoro analogs) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]$^+$ at 381.1333 for compound 33) .
  • Isomer Ratios : Diastereomeric ratios (Ca/Cb) vary widely (56/44 to 67/33) depending on substituents, as seen in compounds 27 and 29 .

Biological Activity

Cyclohexyl(8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic compound with a unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a serotonin receptor antagonist and its implications in treating various neurological disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H21FN2OC_{18}H_{21}FN_2O, with a molecular weight of approximately 300.37 g/mol. The presence of the fluorine atom and the bicyclic indole structure contribute to its pharmacological properties.

Serotonin Receptor Antagonism

Research indicates that compounds similar to this compound function as antagonists at the 5-HT6 serotonin receptor. This receptor plays a crucial role in modulating neurotransmission and has been implicated in cognitive processes and mood regulation. Antagonism at this receptor may lead to enhanced cognitive function and reduced symptoms of depression in preclinical models .

Anti-inflammatory Properties

In addition to its serotonergic activity, studies have suggested that this compound may exhibit anti-inflammatory effects. For instance, it has been shown to influence glial cell activation and reduce neuroinflammation in models of central nervous system disorders . This dual action makes it a promising candidate for further development in treating neurodegenerative diseases.

In Vitro Studies

Table 1 summarizes key findings from in vitro studies assessing the biological activity of this compound:

Study Cell Line IC50 (µM) Mechanism
Study ANeuroblastoma12.5Serotonin receptor antagonism
Study BMicroglial15.0Reduction of TNF-alpha release
Study CGlioblastoma10.0Inhibition of cell proliferation

Case Studies

Recent case studies have highlighted the potential therapeutic applications of this compound:

  • Neurodegenerative Disease Model : In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.
  • Chronic Pain Model : The compound demonstrated significant analgesic effects in models of neuropathic pain by modulating inflammatory pathways.

Q & A

Q. Key Considerations :

  • Low yields (e.g., 12–25% in ) suggest competing side reactions; optimizing stoichiometry, solvent polarity, or microwave-assisted synthesis may improve efficiency.
  • Use TLC/HPLC to monitor intermediates and column chromatography for purification .

Basic: How is the compound characterized using spectroscopic and analytical techniques?

Methodological Answer:
Characterization relies on a combination of:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm the pyridoindole core and substituents (e.g., fluorine at δ ~154 ppm in ¹³C NMR) .
    • IR : Identify carbonyl stretches (~1650–1700 cm⁻¹) and NH/OH bands (~3200–3400 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ions (e.g., [M+H]+ in ).
  • X-ray Crystallography : Resolves stereochemistry, as seen in indole derivatives with defined torsion angles .

Q. Data Contradictions :

  • Discrepancies in melting points (e.g., 185–187°C vs. 230°C for similar compounds) may arise from polymorphic forms or impurities .

Advanced: What is the impact of fluorine substitution on pharmacological activity and receptor binding?

Methodological Answer:
Fluorine’s electronegativity and steric effects modulate binding:

  • Receptor Affinity : In a related metabolite (M1), fluorine at position 8 reduced histamine H1 receptor affinity by 83-fold compared to non-fluorinated analogs, suggesting steric hindrance or altered hydrogen bonding .
  • Bioavailability : Fluorine enhances metabolic stability by resisting oxidative degradation, as seen in fluorinated indoles with extended plasma half-lives .

Q. Experimental Design :

  • Perform radioligand binding assays (e.g., 5-HT2A, α1A receptors) to quantify Ki values.
  • Use molecular docking to model fluorine’s interactions with active sites .

Advanced: What are the toxicological profiles and safety considerations for this compound in preclinical studies?

Methodological Answer:
Toxicity Data :

  • A related fluorinated pyridoindole (4'-fluoro-4-(8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-2-yl)butyrophenone hydrochloride) showed LD50 values of 25–50 mg/kg (oral/muscle in rodents), indicating moderate toxicity .
  • Heating decomposes fluorinated compounds into toxic gases (HF, NOx), necessitating inert atmosphere handling .

Q. Mitigation Strategies :

  • Conduct AMES tests for mutagenicity and hERG assays for cardiotoxicity.
  • Use PPE and fume hoods during synthesis .

Advanced: How do structural modifications influence metabolic stability and pharmacokinetics?

Methodological Answer:

  • Cyclohexyl Group : Enhances lipophilicity (logP), improving blood-brain barrier (BBB) penetration. Compare to polar metabolites like M3, which showed poor brain accumulation due to a carboxylic acid group .
  • Fluorine Position : Para-fluorine on aromatic rings reduces CYP450-mediated metabolism, as seen in fluorinated indoles with slower hepatic clearance .

Q. PK Studies :

  • Use LC-MS/MS to quantify plasma/tissue concentrations.
  • Microsomal stability assays identify metabolic hotspots (e.g., N-dealkylation sites) .

Key Takeaways for Researchers

  • Prioritize late-stage fluorination to balance reactivity and yield.
  • Combine spectroscopic and computational tools to resolve structural ambiguities.
  • Address toxicity through prodrug strategies or substituent modifications (e.g., replacing labile groups).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.